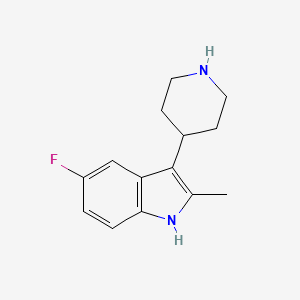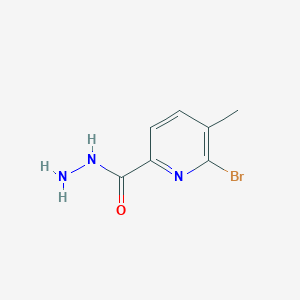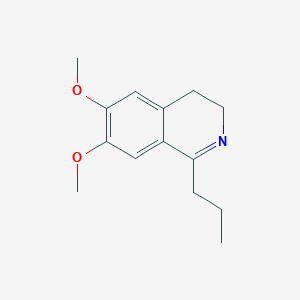
1-Propyl-3,4-dihydro-6,7-dimethoxyisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-1-propyl-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This particular compound features methoxy groups at the 6 and 7 positions, a propyl group at the 1 position, and a dihydroisoquinoline core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6,7-dimethoxy-3,4-dihydroisoquinoline involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid . This reaction typically proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxy-1-propyl-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Applications De Recherche Scientifique
6,7-Dimethoxy-1-propyl-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex isoquinoline derivatives.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Isoquinoline derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-1-propyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups and the dihydroisoquinoline core play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the compound’s derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Similar structure but with a methyl group instead of a propyl group.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Lacks the propyl group at the 1 position.
1-Phenyl-3,4-dihydro-6,7-dimethoxyisoquinoline: Contains a phenyl group at the 1 position instead of a propyl group.
Uniqueness
6,7-Dimethoxy-1-propyl-3,4-dihydroisoquinoline is unique due to the presence of the propyl group at the 1 position, which can influence its chemical reactivity and biological activity compared to its analogs. The propyl group can enhance lipophilicity, potentially affecting the compound’s pharmacokinetic properties.
Propriétés
Numéro CAS |
20232-58-0 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
6,7-dimethoxy-1-propyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C14H19NO2/c1-4-5-12-11-9-14(17-3)13(16-2)8-10(11)6-7-15-12/h8-9H,4-7H2,1-3H3 |
Clé InChI |
GQDGSOBEHYQMER-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NCCC2=CC(=C(C=C21)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



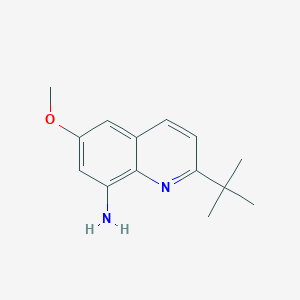
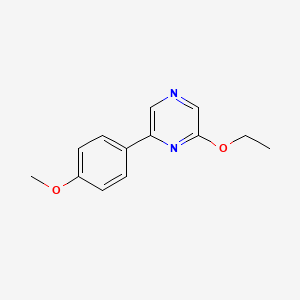
![5,5-Difluoro-5a-methyl-1H,4H,4aH,5H,5aH,6H-cyclopropa[f]indazole-3-carboxylic acid](/img/structure/B11877905.png)

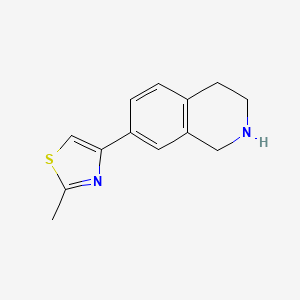


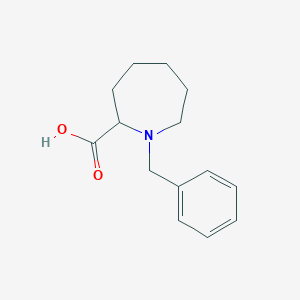
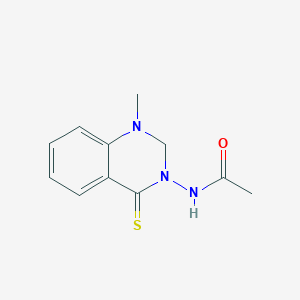
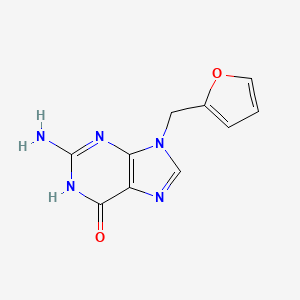
![N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B11877948.png)
